(2R,5R)-5-Methylpiperazine-2-carboxylic acid
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Overview
Description
(2R,5R)-5-Methylpiperazine-2-carboxylic acid is a chiral amino acid derivative. This compound is of significant interest in the field of organic chemistry due to its unique stereochemistry and potential applications in various scientific domains. The presence of both a piperazine ring and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Methylpiperazine-2-carboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric alkylation of a suitable precursor under chiral phase transfer conditions using catalysts such as the Corey–Lygo catalyst . Another method involves the use of chiral auxiliaries, such as hydroxypinanone, to induce the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. Flow chemistry allows for better control of reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-Methylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,5R)-5-Methylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2R,5R)-5-Methylpiperazine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-Methylpiperazine-2-carboxylic acid: This is the enantiomer of (2R,5R)-5-Methylpiperazine-2-carboxylic acid and has different stereochemistry.
(2R,5R)-2-Amino-5-hydroxyhexanoic acid: Another chiral amino acid derivative with similar structural features.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. Its ability to form stable complexes with various molecules makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R,5R)-5-methylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-8-5(3-7-4)6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1 |
InChI Key |
IWPRPMGRJNHTTM-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1)C(=O)O |
Canonical SMILES |
CC1CNC(CN1)C(=O)O |
Origin of Product |
United States |
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